2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,7-12)5-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHIKJCORNUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165497 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-49-7 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reagents
- 3-Methylazetidine or its precursors
- Di-tert-butyl dicarbonate (Boc2O)
- Haloacetic acid derivatives (e.g., bromoacetic acid or its esters)
- Bases such as sodium hydroxide or potassium carbonate
- Solvents: dichloromethane, tetrahydrofuran, or methanol
Stepwise Synthetic Procedure
Step 1: Synthesis of 3-Methylazetidine Intermediate
- Starting from a suitable amino alcohol or haloalkane, the azetidine ring is formed via intramolecular nucleophilic substitution.
- For example, a 3-halo-3-methylpropanol derivative can be cyclized under basic conditions to yield 3-methylazetidine.
Step 2: Boc Protection of the Azetidine Nitrogen
- The free amine of 3-methylazetidine is treated with di-tert-butyl dicarbonate in the presence of a mild base (e.g., triethylamine) in an organic solvent such as dichloromethane.
- This reaction typically proceeds at room temperature, yielding the N-Boc-protected 3-methylazetidine.
Representative Synthetic Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-halo-3-methylpropanol + base | 3-Methylazetidine | Intramolecular cyclization |
| 2 | 3-Methylazetidine + Boc2O + base (e.g., Et3N) | N-Boc-3-methylazetidine | Boc protection at N |
| 3 | N-Boc-3-methylazetidine + bromoacetic acid ester + base | N-Boc-3-methylazetidin-3-yl acetate ester | Alkylation at 3-position |
| 4 | Ester hydrolysis (NaOH, MeOH/H2O) | This compound | Final acid product |
Research Findings and Optimization Notes
Base Selection: Sodium hydroxide is commonly used for ester hydrolysis due to its effectiveness and availability. However, potassium carbonate may be preferred for milder alkylation steps to avoid side reactions.
Temperature Control: Boc protection is typically conducted at room temperature to prevent deprotection or side reactions. Ester hydrolysis is often performed at elevated temperatures (e.g., reflux) for complete conversion.
Yield Considerations: The Boc protection step generally proceeds with high yields (>85%), while the cyclization and alkylation steps require optimization to minimize side products.
Purification Techniques: Crystallization from ethyl acetate/hexane mixtures or silica gel chromatography are standard for isolating pure compounds.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Remarks |
|---|---|---|
| Cyclization base | NaH, K2CO3, or NaOH | Efficient ring closure |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Mild base (Et3N) in DCM, RT |
| Alkylation agent | Bromoacetic acid ester | Requires dry conditions |
| Ester hydrolysis | NaOH in MeOH/H2O, reflux | Complete conversion to acid |
| Purification | Chromatography or crystallization | High purity (>95%) achievable |
| Yield (overall) | 60-80% depending on steps | Optimized protocols increase yield |
Additional Notes from Patent Literature
Patent EP 3 983 404 B1 and related documents describe related azetidine derivatives and their preparation, emphasizing the use of standard organic synthesis techniques including protecting group strategies and amide coupling reactions after acid formation.
The synthetic routes are adaptable for various substitutions on the azetidine ring, including methyl groups, and the Boc protection is a common step to facilitate further functionalization or coupling reactions.
Chemical Reactions Analysis
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This reaction yields the free amine, which can then participate in further chemical transformations.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Oxidation and reduction: The compound may also participate in oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions used.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the azetidine ring.
Scientific Research Applications
Overview
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid, also known by its CAS number 1422344-49-7, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its role as a building block in drug development and its potential therapeutic uses.
Drug Development
The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be incorporated into complex molecules, enhancing the pharmacological properties of drug candidates.
- Antiviral Agents : Recent studies have highlighted the potential of azetidine derivatives, including this compound, as inhibitors of viral replication. For example, research has focused on designing spirocyclic inhibitors targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), leveraging the azetidine framework for enhanced efficacy against viral targets .
Synthetic Chemistry
In synthetic organic chemistry, this compound is utilized for:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amines during coupling reactions. This compound can facilitate the formation of peptides with specific sequences and functionalities.
| Reaction Type | Description |
|---|---|
| Coupling | Formation of peptide bonds using activated carboxylic acids and amines. |
| Deprotection | Removal of the Boc group under acidic conditions to yield free amines. |
Biological Studies
The compound's derivatives have shown promise in biological studies, particularly in evaluating their effects on cellular pathways and mechanisms. For instance:
- Enzyme Inhibition : Compounds derived from this structure have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Study 1: Antiviral Activity
A study published in Nature explored the antiviral properties of azetidine derivatives against coronaviruses. The researchers synthesized a series of compounds based on the azetidine scaffold and evaluated their efficacy in vitro. The findings indicated that certain modifications to the azetidine structure significantly enhanced antiviral activity, suggesting that compounds like this compound could be promising candidates for further development .
Case Study 2: Peptide Synthesis
In a study focused on peptide synthesis, researchers employed this compound as a key intermediate for constructing cyclic peptides with improved stability and bioactivity. The use of Boc protection allowed for selective reactions without compromising the integrity of sensitive functional groups. The resulting peptides exhibited enhanced binding affinity to target receptors, demonstrating the utility of this compound in drug design .
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced via nucleophilic addition-elimination reactions, where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion . The Boc group is removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of a carbocation that undergoes elimination to yield the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of the target compound with five analogs, highlighting key structural variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | Functional Implications |
|---|---|---|---|---|
| 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid (Target) | C₁₁H₁₉NO₄ | 229.26 | Azetidine (4-membered ring) with 3-methyl substitution. | Enhanced rigidity; potential for selective receptor binding due to steric effects . |
| 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS: 183062-96-6) | C₁₀H₁₇NO₄ | 215.25 | Lacks the 3-methyl group on azetidine. | Reduced steric hindrance; higher conformational flexibility . |
| 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid | C₁₈H₂₃N₃O₄ | 345.40 | Indole ring and amino group on azetidine. | Increased π-π stacking potential; amino group adds hydrogen-bonding capability . |
| (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid (123b) | C₁₇H₂₂N₂O₄ | 318.37 | Indoline (fused benzene-pyrrolidine) with 3-methyl substitution. | Higher lipophilicity; aromatic system influences metabolic stability . |
| 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | C₁₂H₁₉F₂NO₄ | 279.28 | Piperidine (6-membered ring) with 3,3-difluoro substitution. | Fluorine atoms enhance electronegativity and metabolic resistance . |
Enantiomeric Purity
- (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid (123b) exhibits 63% enantiomeric excess (ee), critical for chiral drug development .
Protecting Group Stability
- The Boc group in the target compound is removed under acidic conditions (e.g., trifluoroacetic acid), whereas analogs like 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) use an Fmoc group, which requires basic deprotection .
Pharmacological Relevance
- The acetic acid moiety in all compared compounds enables salt formation (e.g., sodium or potassium salts) to improve solubility and bioavailability.
- Thiazole-containing analogs (e.g., [2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl]acetic acid) show enhanced π-π interactions in kinase inhibition assays .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid (CAS No. 1422344-49-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1422344-49-7
- MDL Number : MFCD28291973
- Appearance : White to off-white powder
Biological Activity
The biological activity of this compound has not been extensively documented in the literature; however, its structural characteristics suggest potential interactions with biological targets.
- Inhibition of Enzymatic Activity : Compounds similar in structure to azetidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism.
- Modulation of Receptors : The presence of the azetidine ring may facilitate interaction with various receptors, potentially influencing signaling pathways related to metabolic disorders.
Study 1: Metabolic Effects
A study investigating azetidine derivatives found that certain compounds exhibited significant inhibition of ACC, leading to reduced lipogenesis and potential applications in treating obesity and type 2 diabetes mellitus. Although specific data on this compound was not provided, the structural similarity indicates possible analogous effects .
Study 2: Structural Activity Relationship (SAR)
Research into related compounds has established a relationship between structural features and biological activity. For instance, modifications in the azetidine structure can enhance binding affinity to target enzymes or receptors. This suggests that further SAR studies on this compound could reveal its therapeutic potential .
Comparative Analysis Table
Safety and Handling
While specific safety data for this compound is currently unavailable, standard laboratory safety practices should be employed. Precautionary measures include:
- Avoiding inhalation and skin contact.
- Using personal protective equipment (PPE).
Q & A
Q. What are the critical synthetic steps and purification methods for preparing 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid?
- Methodological Answer: The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the azetidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) .
- Ring Formation : Cyclization of intermediates (e.g., via nucleophilic substitution or [2+2] cycloaddition) under controlled pH and temperature to form the azetidine ring .
- Acetic Acid Sidechain Incorporation : Alkylation or coupling reactions to attach the acetic acid moiety .
- Purification : Chromatography (flash or HPLC) and crystallization in solvents like ethyl acetate/hexane. Purity is confirmed via NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc at ~1.4 ppm for tert-butyl, azetidine ring protons at 3.0–4.0 ppm) and stereochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and detect impurities .
- Mass Spectrometry (HRMS) : ESI or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁NO₄: calc. 256.1549) .
Q. What are common synthetic impurities or byproducts observed during synthesis?
- Methodological Answer:
- Incomplete Boc Protection : Unprotected azetidine intermediates (detected via IR or NMR amine signals at ~3300 cm⁻¹ or δ 2.5–3.5 ppm) .
- Racemization : Occurs during acidic/basic steps; monitored by chiral HPLC or polarimetry .
- Oxidation Byproducts : Azetidine ring oxidation (e.g., N-oxide formation) identified via LC-MS .
Q. How does the Boc group influence the compound’s stability and reactivity in downstream applications?
- Methodological Answer:
- Stability : The Boc group protects the azetidine nitrogen from nucleophilic/oxidative degradation, enhancing shelf life. It is stable under basic conditions but cleaved by acids (e.g., TFA) .
- Reactivity : Facilitates selective functionalization (e.g., coupling reactions at the acetic acid moiety) without disturbing the azetidine core .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side reactions?
- Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (e.g., 0–50°C), solvent (polar aprotic like DMF vs. acetonitrile), and stoichiometry to identify optimal parameters .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
- Catalyst Screening : Evaluate Pd/C or organocatalysts for coupling steps to enhance regioselectivity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C/¹H-¹H couplings .
- Isolation of Byproducts : Use preparative TLC/HPLC to isolate impurities for structural elucidation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer:
- Reaction Path Search : Quantum mechanics (QM) methods (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies .
- Machine Learning : Train models on existing azetidine reaction datasets to predict regioselectivity in functionalization .
Q. How does reactor design (e.g., flow vs. batch) impact scalability for multi-step syntheses?
- Methodological Answer:
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc deprotection) and reduces side reactions .
- Batch Reactors : Preferred for slow equilibration steps (e.g., cyclization) with precise pH control .
Q. What methodologies assess the compound’s stability and metabolism in biological systems?
- Methodological Answer:
- In Vitro Stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways in cell cultures .
- Docking Studies : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
